![molecular formula C25H17Cl2N3O2S2 B2416807 N-(2-chlorophenyl)-2-[[3-[(2-chlorophenyl)methyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide CAS No. 866015-60-3](/img/structure/B2416807.png)
N-(2-chlorophenyl)-2-[[3-[(2-chlorophenyl)methyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
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Overview
Description
N-(2-chlorophenyl)-2-[[3-[(2-chlorophenyl)methyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C25H17Cl2N3O2S2 and its molecular weight is 526.45. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorophenyl)-2-[[3-[(2-chlorophenyl)methyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorophenyl)-2-[[3-[(2-chlorophenyl)methyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Pyrimidine hybrids have been investigated for their anticancer potential. These compounds exhibit promising activity against various cancer cell lines . Researchers have synthesized related fused pyrimidine hybrids using 3-aminothieno[2,3-b]pyridine-2-carboxylate as a versatile precursor. The resulting compounds have shown good to excellent yields and may hold potential as novel anticancer agents.
- Some pyrimidine hybrids, including those with related fused thienopyridine structures, demonstrate antioxidant activity . These compounds could play a role in protecting cells from oxidative stress and preventing damage caused by free radicals.
- Pyrimidine hybrids have been associated with anti-inflammatory effects . Considering the compound’s structure, it may modulate inflammatory pathways, making it a candidate for further investigation in this context.
- Pyrimidine hybrids have shown inhibitory activity against enzymes such as acetylcholinesterase, carbonic anhydrase, cyclooxygenase, and DNA gyrase . These enzymes play crucial roles in various physiological processes, and compounds like the one described could be potential inhibitors.
- Pyrido[3,2-d]pyrimidines, especially those with related fused thienopyridine moieties, have been studied for their effects on mGluR1, a receptor involved in central sensitization of pain and other neurological functions . The compound’s structure suggests it may interact with this receptor, warranting further investigation.
Anticancer Activity
Antioxidant Properties
Anti-inflammatory Effects
Enzyme Inhibition
Neurological Implications
Mechanism of Action
Target of Action
The primary target of this compound is the EZH2 enzyme . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. It plays a crucial role in various biological processes such as cell proliferation, stem cell differentiation, and early embryogenesis .
Mode of Action
The compound acts as an inhibitor of the EZH2 enzyme . It binds to the enzyme, preventing it from adding methyl groups to histones. This inhibition disrupts the normal function of EZH2, leading to changes in gene expression .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways . Histone methylation is a process that controls gene expression. When EZH2 is inhibited, the methylation pattern of histones is altered, leading to changes in the transcription of certain genes . This can have downstream effects on various cellular processes, including cell growth and differentiation .
Result of Action
The compound has shown potent antitumor activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 cells . It can significantly affect lymphoma cell morphology, induce apoptosis of SU-DHL-6 cells in a concentration-dependent manner, and inhibit their migration .
properties
IUPAC Name |
N-(2-chlorophenyl)-2-[[3-[(2-chlorophenyl)methyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17Cl2N3O2S2/c26-17-9-3-1-7-15(17)13-30-24(32)23-22(16-8-2-6-12-20(16)34-23)29-25(30)33-14-21(31)28-19-11-5-4-10-18(19)27/h1-12H,13-14H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAYUMKPDIXJCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C4=CC=CC=C4S3)N=C2SCC(=O)NC5=CC=CC=C5Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17Cl2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-[[3-[(2-chlorophenyl)methyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
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